molecular formula C13H10N4O2S B12939685 4-(Benzylsulfanyl)-5-nitro-7h-pyrrolo[2,3-d]pyrimidine CAS No. 22277-05-0

4-(Benzylsulfanyl)-5-nitro-7h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12939685
CAS No.: 22277-05-0
M. Wt: 286.31 g/mol
InChI Key: PFOHLQJEGHIEGY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (predicted for DMSO-d6):
    • Pyrrole protons: δ 8.2–8.5 ppm (deshielded due to nitro group).
    • Benzyl protons: δ 7.3–7.5 ppm (aromatic H), δ 4.3 ppm (-SCH2-).
    • NH proton (tautomeric): δ 12.1 ppm (broad, exchangeable).
  • 13C NMR :
    • Pyrimidine C4: δ 160 ppm (thioether attachment).
    • Nitro-bearing C5: δ 145 ppm.

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • NO2 asymmetric stretch : 1520–1550 (strong).
  • C=S stretch : 680–720 (medium).
  • Aromatic C-H bend : 750–800.

UV-Vis Spectroscopy

In methanol, the compound exhibits strong absorption at λmax = 275 nm (π→π* transition of the aromatic system) and a shoulder at 320 nm (n→π* transition of the nitro group).

Mass Spectrometry

  • ESI-MS (positive mode) : Major peak at m/z 287.1 [M+H]⁺.
  • Fragmentation pattern:
    • Loss of benzylsulfanyl group (m/z 180.1).
    • Nitro group reduction observed in collision-induced dissociation.

Tautomeric Forms and Ring-Chain Isomerism

The 7H-pyrrolo[2,3-d]pyrimidine system exhibits keto-enol tautomerism at the N7 position. DFT studies on related derivatives confirm the keto form (lactam) is energetically favored over the enol form (lactim) by ~8–12 kcal/mol due to resonance stabilization.

Tautomer Energy (kcal/mol) Stability Factor
Keto (7H) 0.0 Resonance with pyrimidine
Enol (9H) +9.5 Less conjugation

Properties

CAS No.

22277-05-0

Molecular Formula

C13H10N4O2S

Molecular Weight

286.31 g/mol

IUPAC Name

4-benzylsulfanyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H10N4O2S/c18-17(19)10-6-14-12-11(10)13(16-8-15-12)20-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15,16)

InChI Key

PFOHLQJEGHIEGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2C(=CN3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate

A critical intermediate in the synthesis is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, prepared by chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol using phosphorus oxychloride (POCl_3) in an aromatic solvent such as toluene. The process involves:

  • Reacting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with 3 equivalents of POCl_3 at 0–50 °C.
  • Gradual temperature increase to 75 °C.
  • Addition of 2 equivalents of a tertiary amine base, preferably diisopropylethylamine, over 2.5 hours to control exotherm.
  • Heating the reaction mixture to approximately 105 °C for 16 hours.
  • Workup includes quenching with water and ethyl acetate, filtration, and drying to isolate the product with yields up to 87.3%.
Step Reagents/Conditions Temperature (°C) Time Yield (%)
a) 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol + POCl_3 (3 eq) + toluene 0–50 - -
b) Increase temperature 75 - -
c) Add diisopropylethylamine (2 eq) 75 2.5 h (addition) -
d) Heat reaction mixture 105 16 h 87.3

Introduction of Benzylsulfanyl Group via Nucleophilic Aromatic Substitution

The substitution of the chlorine atom at the 4-position by a benzylsulfanyl group is typically achieved by reacting the 4-chloro intermediate with benzyl mercaptan or a benzylthiolate salt in the presence of a base such as potassium carbonate. This reaction proceeds under mild conditions and can be performed in polar aprotic solvents.

  • The reaction is facilitated by the electron-withdrawing nitro group at the 5-position, which activates the pyrimidine ring towards nucleophilic substitution.
  • The benzyl group also serves as a protecting group for the sulfur atom during subsequent transformations.

Nitro Group Introduction and Reduction

The 5-nitro substituent is introduced either by nitration of the pyrrolo[2,3-d]pyrimidine core or by using nitro-substituted starting materials. Reduction of the nitro group to the corresponding amine can be performed via catalytic hydrogenation under controlled pressure and temperature conditions.

  • Hydrogenation is typically carried out at 45–55 °C and 50 psi hydrogen pressure.
  • The reaction is monitored until hydrogen uptake ceases, indicating completion.
  • The benzyl protecting group on sulfur remains stable under these conditions but can be removed later under acidic conditions if necessary.

Protection and Deprotection Strategies

  • The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring, especially at the 4-position, may require protection to prevent side reactions during substitution steps.
  • Benzyl (Bn) groups are commonly used as nitrogen protecting groups.
  • The tosyl group may also be introduced and removed sequentially or in a single reaction vessel to facilitate selective functionalization.
Reaction Step Key Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Chlorination of diol to dichloro POCl_3 (3 eq), diisopropylethylamine (2 eq), toluene 0–105 16 h 87.3 Controlled addition to manage exotherm
Nucleophilic substitution (S_NAr) Benzyl mercaptan, K2CO3, polar aprotic solvent Room temp to mild heating Several hours High Nitro group activates ring
Nitro group introduction Nitration or nitro-substituted starting material Variable Variable - Precursor dependent
Nitro group reduction H_2, Pd/C catalyst, 50 psi, 45–55 °C 45–55 Until completion High Benzyl group stable under these conditions
Protection/deprotection Benzyl or tosyl groups, acid/base conditions Variable Variable - Protects nitrogen during substitution
  • Careful control of reagent equivalents, temperature, and reaction time significantly improves yields and purity of intermediates and final products.
  • The use of tertiary amine bases such as diisopropylethylamine is critical to control exothermic reactions during chlorination.
  • Microwave irradiation has been reported to accelerate nucleophilic aromatic substitution reactions on related pyrrolopyrimidine systems, though traditional heating remains standard for this compound.
  • Protection of the nitrogen at the 4-position with benzyl groups prevents unwanted side reactions during alkylation and substitution steps.
  • The benzylsulfanyl group introduction is facilitated by the electron-withdrawing nitro substituent, enhancing nucleophilic displacement efficiency.

The preparation of 4-(Benzylsulfanyl)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine involves a multi-step synthetic route starting from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. Key steps include chlorination to form 2,4-dichloro intermediates, nucleophilic aromatic substitution to introduce the benzylsulfanyl group, and careful management of nitro group chemistry. Optimization of reaction conditions such as reagent equivalents, temperature control, and protection strategies leads to high yields and purity. These methods are supported by detailed experimental data and have been validated in multiple research studies and patent literature.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylthio)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzylthio group or the nitro group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with a catalyst, sodium borohydride

    Substitution: Nucleophiles such as thiols, amines, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 4-(Benzylsulfanyl)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine exhibit promising anticancer properties. The nitro group in the structure is particularly notable for its role in enhancing cytotoxicity against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in Cancer Research demonstrated that pyrrolo[2,3-d]pyrimidine derivatives effectively inhibited the growth of human breast cancer cells by inducing apoptosis via a mitochondrial pathway. The compound's ability to interact with specific kinase pathways has been highlighted as a mechanism of action .

2. Antimicrobial Properties
The benzylsulfanyl group in the compound contributes to its antimicrobial activity. Research has shown that compounds containing this moiety can exhibit significant antibacterial and antifungal effects.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus8 µg/mL
This compoundC. albicans10 µg/mL

Pharmaceutical Formulations

1. Drug Delivery Systems
The unique chemical structure of this compound allows it to be incorporated into various drug delivery systems. Its lipophilic nature enhances its ability to penetrate biological membranes, making it suitable for formulations aimed at improving bioavailability.

Case Study : In a formulation study published in Journal of Pharmaceutical Sciences, researchers developed a nanoparticle system encapsulating this compound, which showed improved stability and controlled release characteristics compared to traditional formulations .

Mechanism of Action

The mechanism of action of 4-(Benzylthio)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylthio group can also modulate the compound’s interaction with enzymes and receptors, contributing to its overall activity.

Comparison with Similar Compounds

Core Structure Variations

Pyrrolo[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
  • 4-(Benzylsulfanyl)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine contains a nitrogen-rich pyrrolo ring, enabling hydrogen bonding with biological targets .
  • 4-(Benzylsulfanyl)thieno[2,3-d]pyrimidine () replaces the pyrrolo nitrogen with a sulfur atom in the fused thieno ring, altering aromaticity and electron distribution. This reduces hydrogen-bonding capacity but enhances lipophilicity .
Substituted Pyrrolo[2,3-d]pyrimidines
  • LY231514 (): A clinical-stage antifolate with a glutamic acid side chain. Unlike the nitro group in the target compound, LY231514’s 2-amino substitution enables polyglutamation, enhancing enzyme inhibition (TS, DHFR, GARFT) .

Substituent Effects

Position 4 Modifications
Compound Position 4 Substituent Key Properties
Target Compound Benzylsulfanyl Sulfur enhances binding to cysteine-rich enzymes; moderate lipophilicity
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine () Chloro Electron-withdrawing but less polarizable than benzylsulfanyl; lower solubility
4-Amino derivatives () Amino Hydrogen-bond donor; increases solubility but reduces metabolic stability
Position 5 Modifications
Compound Position 5 Substituent Biological Impact
Target Compound Nitro Strong EWG; may induce DNA damage via nitroreductase activation
5-Bromo-4-chloro derivatives () Bromo Halogen bonding potential; less reactive than nitro in redox processes
5-Phenyl derivatives () Phenyl Hydrophobic interactions dominate; limited electronic effects

Physicochemical and Pharmacokinetic Properties

Property Target Compound 7-Benzyl-4-methyl-5-dimethoxyphenyl () LY231514 ()
Molecular Weight ~350 g/mol (estimated) 402–420 g/mol 471.5 g/mol
LogP ~2.8 (predicted) ~3.5 -1.2 (due to glutamic acid)
Solubility Low (nitro group) Moderate (methoxy groups) High (ionizable carboxyl)
Enzyme Inhibition Potential multi-target TS inhibition (IC50 ~50 nM) TS, DHFR, GARFT (Ki 1.3–65 nM)

Biological Activity

4-(Benzylsulfanyl)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and various therapeutic potentials supported by recent research findings.

  • Molecular Formula : C12H10N4O2S
  • Molecular Weight : 286.31 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with a benzylsulfanyl group and a nitro substituent, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. In vitro assays demonstrated significant inhibitory effects against various cancer cell lines:

  • A549 (Lung cancer) : IC50 = 5.29 ± 0.58 μM
  • HeLa (Cervical cancer) : IC50 = 3.72 ± 0.91 μM
  • MCF-7 (Breast cancer) : IC50 = 9.23 ± 0.56 μM

These values indicate that the compound exhibits superior activity compared to standard treatments like Golvatinib, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In studies evaluating COX-1 and COX-2 inhibition:

  • IC50 Values : The compound demonstrated effective inhibition with values comparable to established anti-inflammatory drugs such as celecoxib.
  • Mechanism : The anti-inflammatory effect is linked to the suppression of nitric oxide production and modulation of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrrolo[2,3-d]pyrimidine scaffold significantly influence biological activity. For instance:

  • The introduction of electron-withdrawing groups enhances antitumor activity.
  • Variations in the benzylsulfanyl moiety can alter the compound's efficacy against specific targets .

Synthesis and Evaluation

A study synthesized several derivatives of this compound and evaluated their biological activities through various assays:

CompoundBiological ActivityIC50/ED50
4-(Benzylsulfanyl)-5-nitro derivativeCOX-2 Inhibition0.04 ± 0.02 μmol
IndomethacinCOX-2 Inhibition9.17 μM
CelecoxibCOX-2 Inhibition0.04 ± 0.01 μmol

These results indicate that the synthesized derivatives exhibit promising anti-inflammatory effects comparable to established drugs .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between the compound and target enzymes involved in cancer proliferation and inflammation:

  • The compound effectively binds to the active site of GARFTase, an enzyme critical for purine biosynthesis in tumor cells.
  • Docking scores suggest that modifications can enhance binding affinity, potentially leading to improved therapeutic efficacy .

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